molecular formula C10H7N3OS B8548042 4-(Furan-2-yl)thieno(3,2-d)pyrimidin-2-amine CAS No. 443148-30-9

4-(Furan-2-yl)thieno(3,2-d)pyrimidin-2-amine

Cat. No.: B8548042
CAS No.: 443148-30-9
M. Wt: 217.25 g/mol
InChI Key: ARPSUXKIHNZLQL-UHFFFAOYSA-N
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Description

4-(furan-2-yl)thieno[3,2-d]pyrimidin-2-amine is a heterocyclic compound that combines furan, thiophene, and pyrimidine rings

Preparation Methods

The synthesis of 4-(furan-2-yl)thieno[3,2-d]pyrimidin-2-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-(furan-2-yl)thieno[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include formic acid, triethyl orthoformate, dimethylformamide dimethylacetal, and potassium carbonate . Major products formed from these reactions include thieno[3,2-d]pyrimidin-4-ones and thieno[3,4-b]pyridine derivatives .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

4-(furan-2-yl)thieno[3,2-d]pyrimidin-2-amine is unique due to its combination of furan, thiophene, and pyrimidine rings. Similar compounds include:

The unique combination of rings in 4-(furan-2-yl)thieno[3,2-d]pyrimidin-2-amine contributes to its distinct chemical and biological properties.

Properties

CAS No.

443148-30-9

Molecular Formula

C10H7N3OS

Molecular Weight

217.25 g/mol

IUPAC Name

4-(furan-2-yl)thieno[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C10H7N3OS/c11-10-12-6-3-5-15-9(6)8(13-10)7-2-1-4-14-7/h1-5H,(H2,11,12,13)

InChI Key

ARPSUXKIHNZLQL-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC(=NC3=C2SC=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-(3,4-dimethoxybenzyl)-4-(2-furyl)thieno[3,2-d]pyrimidine-2-amine (199 mg, 0.54 mmol) in TFA (1 mL) was heated at 60° C. for 1 h, cooled, poured into sat. NaHCO3, extracted with EtOAc, dried (MgSO4), concentrated in vacuo and purified by chromatography (SiO2:EtOAc:Heptane, 1:1 and MeOH:DCM, 1:19) to give the title compound (108 mg, 92%) as a cream solid.
Name
N-(3,4-dimethoxybenzyl)-4-(2-furyl)thieno[3,2-d]pyrimidine-2-amine
Quantity
199 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92%

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